

Boc-3-iodo-Ala-OMe CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate</i> |
| Cat. No.: | B1353052 |

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An In-Depth Technical Guide to Boc-3-iodo-Ala-OMe: Properties, Synthesis, and Applications

Introduction

N-Boc-3-iodo-alanine methyl ester, commonly referred to as Boc-3-iodo-Ala-OMe, is a pivotal synthetic building block in medicinal chemistry and drug development. As a derivative of the amino acid alanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. The presence of an iodine atom at the β -position makes it a versatile substrate for carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of non-natural amino acids. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, particularly in the development of novel therapeutics.

Chemical Identification and Physical Properties

Boc-3-iodo-Ala-OMe exists as L- and D-isomers, as well as a racemic mixture. It is crucial to use the correct stereoisomer for specific biological applications.

Table 1: Chemical Identifiers for Boc-3-iodo-Ala-OMe Isomers

| Isomer | L-form (Boc-3-iodo-L-Ala-OMe) | D-form (Boc-3-iodo-D-Ala-OMe) | DL-form (Racemic) |
|------------|---|---|---|
| CAS Number | 93267-04-0[1][2][3][4] [5] | 170848-34-7[4][6][7] [8][9][10][11] | 889670-02-4[3][12] [13][14][15][16] |
| Synonyms | N-Boc-3-iodo-L-alanine methyl ester, Boc-Ala(3-I)-OMe[1][3] | N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester, Boc-β-iodo-D-Ala-OMe[6][8] | N-Boc-3-iodo-DL-alanine methyl ester[3][13] |

Table 2: Physical and Chemical Properties of Boc-3-iodo-Ala-OMe

| Property | L-form | D-form | General |
|-------------------|--|---|--|
| Molecular Formula | C ₉ H ₁₆ INO ₄ [1][2] | C ₉ H ₁₆ INO ₄ [8] | C ₉ H ₁₆ INO ₄ [12] |
| Molecular Weight | 329.1 g/mol [1] | 329.13 g/mol [6][7][9] [10] | 329.13 g/mol [12] |
| Appearance | White to yellow powder/crystal[2][3] | White to light yellow solid[7][8][9] | - |
| Melting Point | 49-53 °C[2][3] | 55-61 °C[4][8][9][10] | - |
| Optical Rotation | [α] ²⁰ /D: -3.0° to -5.0° (c=2 in Methanol)[2][3] | [α] ²⁰ /D: -43 ± 2° (c=1 in CHCl ₃)[8] | - |
| Solubility | - | - | Soluble in water and 1% acetic acid[17] |
| Storage | Refrigerated (0-10°C) [3] | 2-8°C[4][6][7][9][10] | Store in freezer, under -20°C[16] |

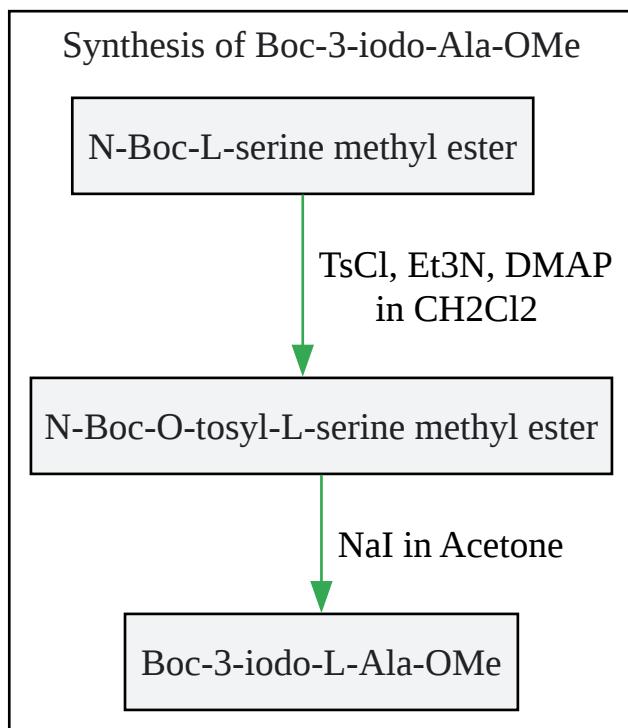
Experimental Protocols

Synthesis of Boc-3-iodo-Ala-OMe

A common method for synthesizing Boc-3-iodo-Ala-OMe is from the readily available N-Boc-L-serine methyl ester. The hydroxyl group of serine is converted into a better leaving group, which is then displaced by iodide.

Method 1: From N-Boc-L-serine methyl ester via a tosylate intermediate[18]

- **Tosylation:** N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (4-DMAP) in dichloromethane (CH₂Cl₂) at 0°C. This converts the hydroxyl group into a tosylate.
- **Iodide Displacement:** The resulting N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester is dissolved in acetone. Sodium iodide (NaI) is added, and the mixture is stirred at room temperature. The tosylate group undergoes S_N2 displacement by the iodide ion to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.
- **Purification:** The product is purified by crystallization from petroleum ether to yield white to pale yellow crystals.



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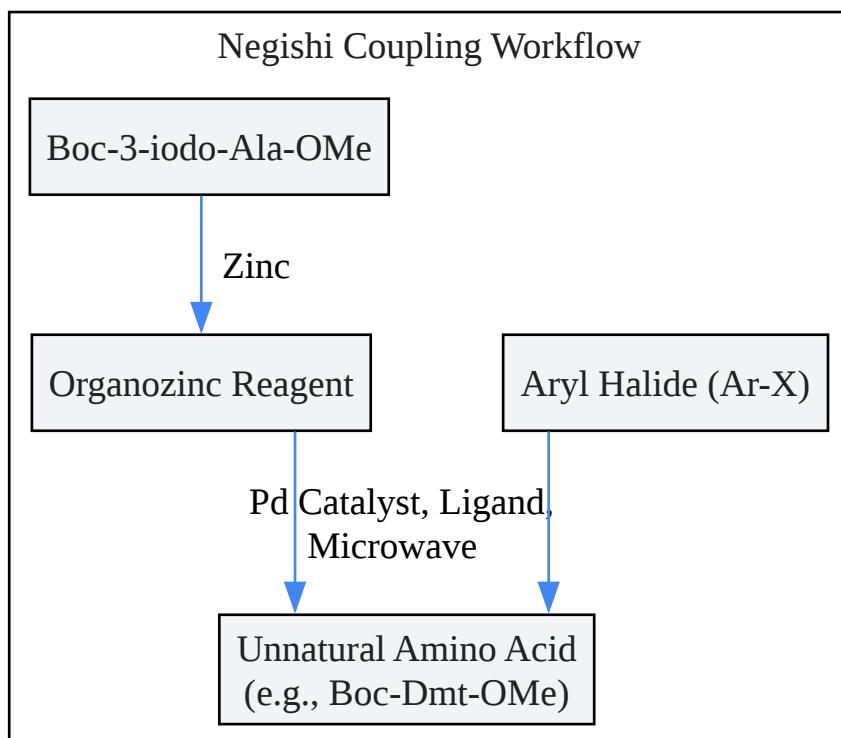
Synthesis of Boc-3-iodo-Ala-OMe from N-Boc-L-serine methyl ester.

Application in Negishi Cross-Coupling Reactions

Boc-3-iodo-Ala-OMe is a key precursor for synthesizing complex, non-natural amino acids via palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.[\[4\]](#)[\[19\]](#) This reaction is instrumental in creating derivatives like 2',6'-dimethyl-L-tyrosine, a component of potent synthetic opioid ligands.[\[4\]](#)[\[11\]](#)

General Protocol for Microwave-Assisted Negishi Coupling:[\[4\]](#)[\[5\]](#)

- **Organozinc Reagent Formation:** The iodoalanine derivative is first converted into an organozinc reagent. This is typically achieved by reacting Boc-3-iodo-Ala-OMe with zinc dust.
- **Coupling Reaction:** The freshly prepared organozinc reagent is then coupled with an aryl halide (e.g., 4-iodo-m-xylene to form the dimethyl-tyrosine backbone) in the presence of a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) and a phosphine ligand (e.g., SPhos).
- **Microwave Irradiation:** The reaction is often carried out in a microwave reactor to significantly reduce reaction times and improve yields.
- **Workup and Purification:** After the reaction is complete, the mixture is worked up and the desired product is purified using column chromatography.



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Workflow for synthesizing unnatural amino acids via Negishi coupling.

Boc Group Deprotection

The Boc protecting group is acid-labile and can be readily removed to liberate the free amine for subsequent peptide coupling or other modifications.

Standard Boc Deprotection Protocol:[20]

- Reaction Setup: The Boc-protected amino acid ester is dissolved in a suitable solvent such as dioxane, ethyl acetate, or dichloromethane.
- Acid Treatment: A strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of hydrogen chloride (HCl) in dioxane, is added to the solution.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until all the starting material is consumed (usually 1-2 hours).

- Isolation: The solvent and excess acid are removed under reduced pressure. The resulting amine salt is often precipitated by adding a non-polar solvent like cold diethyl ether, then collected by filtration and dried.

Applications in Drug Development

Boc-3-iodo-Ala-OMe is a valuable intermediate in the synthesis of pharmacologically active molecules. Its ability to participate in cross-coupling reactions allows for the introduction of diverse side chains, leading to novel amino acid structures that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[\[8\]](#)[\[13\]](#)

Synthesis of Opioid Ligands

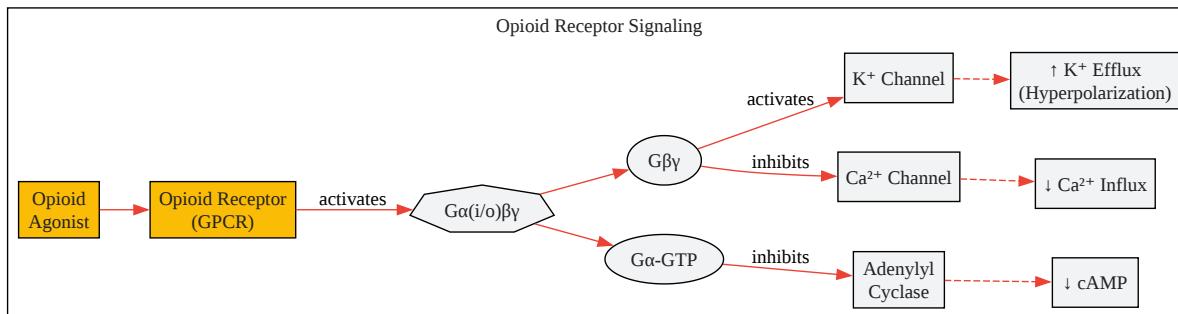
One of the most significant applications is in the synthesis of 2',6'-dimethyl-L-tyrosine (Dmt). Opioid peptides containing Dmt at the N-terminus often exhibit enhanced potency and selectivity for opioid receptors (mu, delta, and kappa).[\[5\]](#)[\[11\]](#) These receptors are G-protein-coupled receptors (GPCRs) that mediate the analgesic and other effects of opioids.

Opioid Receptor Signaling Pathway

The activation of opioid receptors by an agonist initiates a cascade of intracellular events. This signaling is central to the therapeutic effects of opioids.

- Agonist Binding: An opioid agonist binds to the receptor.
- G-Protein Activation: The receptor-agonist complex activates an associated inhibitory G-protein (G_i/G_o), causing the dissociation of its $G\alpha$ and $G\beta\gamma$ subunits.[\[12\]](#)[\[17\]](#)
- Downstream Effects:
 - The $G\alpha$ subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[\[10\]](#)[\[17\]](#)
 - The $G\beta\gamma$ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium channels (hyperpolarizing the neuron).[\[9\]](#)[\[10\]](#)[\[17\]](#)

- Signal Modulation: The pathway can also involve other effectors like the MAP kinase pathway.[12]

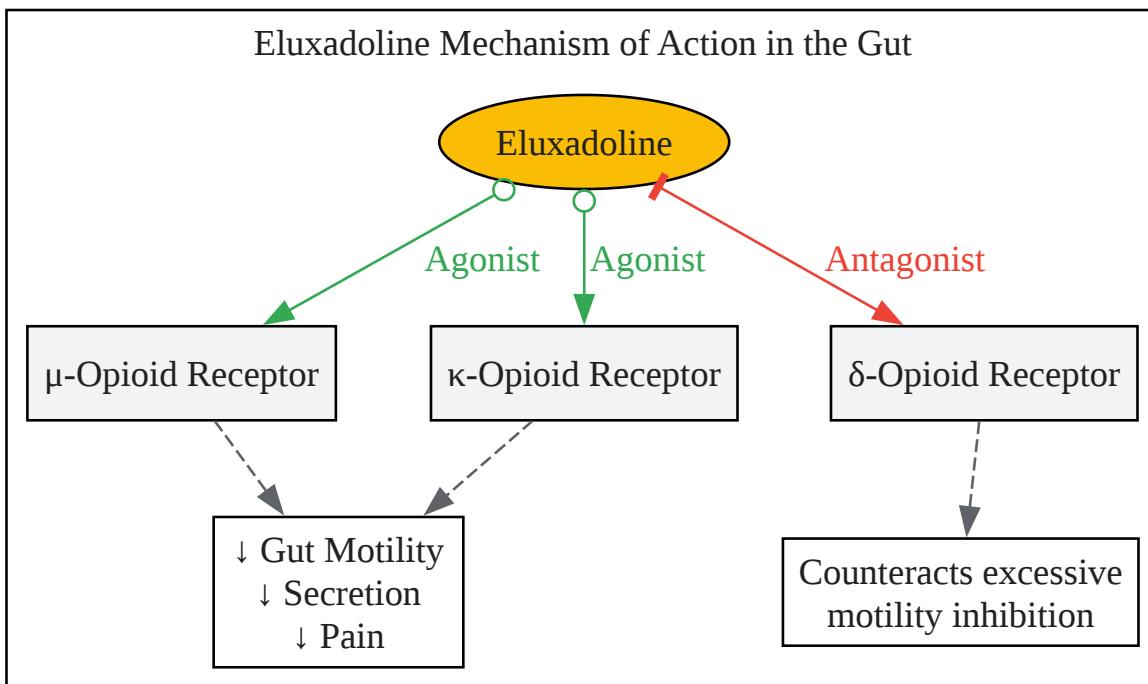


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Simplified opioid receptor signaling pathway.

Intermediate for Eluxadoline

Boc-3-iodo-Ala-OMe is also an intermediate in the synthesis of Eluxadoline.[5] Eluxadoline (Viberzi) is a medication used to treat diarrhea-predominant irritable bowel syndrome (IBS-D). [1][18] It has a unique mechanism of action, acting as an agonist at mu (μ) and kappa (κ) opioid receptors while simultaneously acting as an antagonist at the delta (δ) opioid receptor.[1][2][6][8][18] This mixed-activity profile allows it to reduce abdominal pain and diarrhea with a lower risk of constipation compared to conventional opioids.[2][6]



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Eluxadoline's mixed agonist/antagonist activity on opioid receptors.

Conclusion

N-Boc-3-iodo-alanine methyl ester is a highly valuable and versatile reagent for organic synthesis and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions provides an efficient route to novel and synthetically challenging amino acids. These products serve as critical components in the development of advanced therapeutics, from potent opioid ligands to targeted treatments for gastrointestinal disorders, underscoring the importance of Boc-3-iodo-Ala-OMe in modern medicinal chemistry.

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- To cite this document: BenchChem. [Boc-3-iodo-Ala-OMe CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353052#boc-3-iodo-ala-ome-cas-number-and-physical-properties>

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